2-(3-cyanophenyl)-3-methylbutanoic acid
Description
2-(3-Cyanophenyl)-3-methylbutanoic acid is a carboxylic acid derivative featuring a 3-cyanophenyl substituent at position 2 and a methyl group at position 3 of the butanoic acid backbone. This structural configuration confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
CAS No. |
1251376-63-2 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyanophenyl)-3-methylbutanoic acid typically involves the reaction of 3-cyanobenzaldehyde with isobutyric acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide, and the mixture is heated to facilitate the formation of the desired product. The reaction can be summarized as follows:
Step 1: 3-cyanobenzaldehyde is reacted with isobutyric acid in the presence of a base.
Step 2: The reaction mixture is heated to promote the formation of this compound.
Step 3: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-cyanophenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The cyanophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(3-cyanophenyl)-3-methylbutanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-cyanophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The cyanophenyl group can interact with enzymes and receptors, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The nature and position of substituents on the phenyl ring significantly influence the compound’s properties:
- 2-(3-Chlorophenyl)-3-methylbutanoic acid (CAS 55776-79-9): Replacing the cyano group with chlorine at the phenyl ring’s meta position increases molecular weight (212.68 g/mol) and alters polarity. Chlorine’s electron-withdrawing effect may enhance stability compared to the cyano group’s strong electron-withdrawing and polar characteristics .
- 2-[4-Methylphenylsulphonamido]-3-methylbutanoic acid (b5): Incorporating a sulphonamide group at the para position (molecular weight 273.33 g/mol) enhances anti-inflammatory and antinociceptive activities in animal models, suggesting that functional group modifications can amplify biological effects .
Positional Isomerism of Substituents
- 3-Methylbutanoic acid vs. 2-methylbutanoic acid: Studies show that 3-methylbutanoic acid is the predominant isomer due to thermodynamic stability, which may extend to derivatives like 2-(3-cyanophenyl)-3-methylbutanoic acid .
- Chlorophenyl positional isomers: Meta-chloro analogs (e.g., 2-(3-chlorophenyl)-3-methylbutanoic acid) exhibit distinct crystallographic and solubility profiles compared to ortho-substituted variants, highlighting the importance of substitution patterns .
Functional Group Modifications on the Butanoic Acid Moiety
- 2-(Diethylamino)-3-methylbutanoic acid hydrobromide: Introducing an amino group (molecular weight 256.17 g/mol) increases basicity and solubility, contrasting with the acidic nature of the cyano-substituted compound .
- 2-(Acenaphthen-5-yl)-3-methylbutanoic acid: Replacing the phenyl group with a polycyclic aromatic system (e.g., acenaphthene) enhances fungicidal activity, as observed in its acid chloride and amide derivatives .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on analogous structures.
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